
4-Amino-1-(thiophen-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(thiophen-2-yl)butan-2-one is an organic compound with the molecular formula C8H11NOS It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a butanone backbone with an amino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(thiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with nitroethane to form 2-(thiophen-2-yl)nitropropene, which is then reduced to 2-(thiophen-2-yl)propan-1-amine. This intermediate is further reacted with acetyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Amino-1-(thiophen-2-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(thiophen-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 4-Amino-1-(thiophen-2-yl)butan-2-one.
2-(Thiophen-2-yl)propan-1-amine: An intermediate in the synthesis process.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
4-amino-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2 |
Clave InChI |
QOGJCNCSIYVWCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


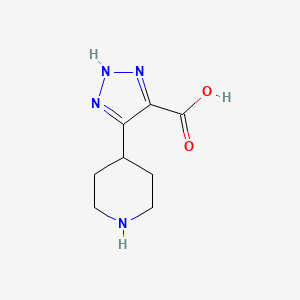
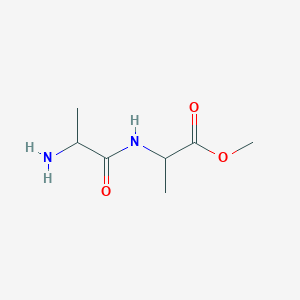

![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
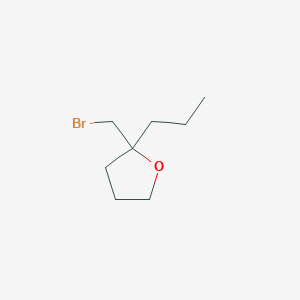
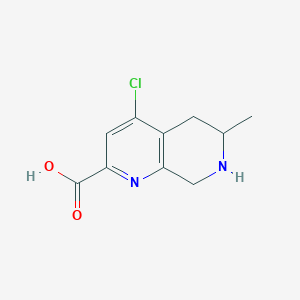
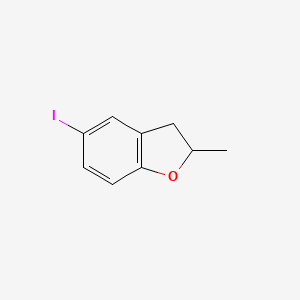

![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)



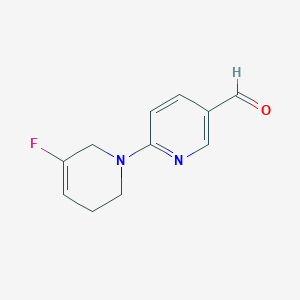
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
